N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide
Description
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide (CAS: 875184-68-2) is a sulfonamide derivative featuring a piperazine ring substituted with a methyl group and a phenoxypropanamide side chain. Its molecular formula is C₂₀H₂₅N₃O₄S, with a molecular weight of 427.5 g/mol. The compound’s structure combines a sulfonylphenyl group linked to a 4-methylpiperazine moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(27-18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)28(25,26)23-14-12-22(2)13-15-23/h3-11,16H,12-15H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEWNUBQEZSPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methyl-1-piperazine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenyl Derivative: The sulfonylated piperazine is then coupled with a phenyl derivative under specific conditions to form the intermediate compound.
Final Coupling with Phenoxypropanamide: The intermediate is then reacted with 2-phenoxypropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, studies have shown that sulfonamide derivatives can inhibit the activity of enzymes involved in cancer cell proliferation and metastasis .
2. Central Nervous System Disorders
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating central nervous system disorders, including anxiety and depression. Sulfonamides are known to modulate neurotransmitter levels, which could be beneficial in managing conditions like generalized anxiety disorder and major depressive disorder .
3. Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its structural components allow it to disrupt bacterial cell wall synthesis, making it effective against a range of pathogenic bacteria . This application is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamide compounds, including this compound, exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that treatment with the compound reduced cell proliferation by over 50% compared to control groups .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers investigated the effects of similar sulfonamide compounds on animal models of anxiety. The results indicated that these compounds significantly reduced anxiety-like behaviors in rodents, suggesting a potential mechanism involving serotonin receptor modulation .
Mechanism of Action
The mechanism by which N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from
Four piperazine-containing compounds (7i, 7j, F2-7g, F2-7h) share structural similarities with the target molecule, including sulfonamide linkages and aromatic substituents (Table 1). Key differences lie in their side chains and substituents:
- 7i: Features a cyclopropanecarboxamide group and a methoxyphenylamino moiety.
- 7j : Contains a trifluoroacetamido group and a 2,2,2-trifluoroacetamido benzoyl substituent.
- F2-7g : Includes a 3,5-difluorophenyl group and acetamidobenzoyl substitution.
- F2-7h : Substituted with methylsulfonamido and 3,5-difluorophenyl groups.
Table 1: Physicochemical Comparison of Piperazine Derivatives
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 7i | 69 | 99 | 108–110 | Cyclopropanecarboxamide, methoxyphenyl |
| 7j | 76 | 98 | 123–125 | Trifluoroacetamido, benzoyl |
| F2-7g | 79 | 95 | 105–106 | 3,5-Difluorophenyl, acetamidobenzoyl |
| F2-7h | 81 | 95 | 114–116 | Methylsulfonamido, 3,5-difluorophenyl |
| Target | N/A | N/A | N/A | Phenoxypropanamide, methylpiperazinyl |
These analogues demonstrate that fluorinated or acylated substituents (e.g., trifluoroacetamido in 7j) may enhance thermal stability (higher melting points) compared to non-fluorinated derivatives like F2-7g .
N-[4-[4-(2-Methylpropanoyl)piperazin-1-yl]phenyl]pentanamide (CAS: 674361-35-4)
This compound (C₁₉H₂₉N₃O₂) replaces the sulfonylphenyl group with a pentanamide chain and introduces a 2-methylpropanoyl group on the piperazine ring.
Sulfonamide-Linked Benzothiazoles (–4)
Compounds such as N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides share the sulfonamide functional group but incorporate a benzothiazole moiety instead of piperazine. These were evaluated for anticonvulsant activity and neurotoxicity, highlighting the role of sulfonamides in central nervous system (CNS) targeting. However, the target compound’s piperazine group may offer distinct pharmacokinetic advantages, such as improved water solubility .
Piperidine-Based Propanamides (–7)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8) replaces the piperazine ring with a piperidine core. The lack of a sulfonamide group and the presence of a methoxymethyl substituent suggest differences in hydrogen-bonding capacity and metabolic stability. This compound is used as a pharmaceutical intermediate, whereas the target molecule’s piperazine-sulfonamide structure may be more suited for receptor binding .
Sch225336 ()
The CB2-selective bis-sulfone Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) shares sulfonyl groups but lacks a piperazine ring. Its bis-sulfone architecture and cannabinoid receptor targeting contrast with the target compound’s likely mechanism, underscoring the structural diversity of sulfonamides in drug design .
Key Research Findings and Implications
Structural Flexibility : Piperazine and sulfonamide groups are versatile for modifying solubility, bioavailability, and target engagement. Fluorinated or acylated side chains (e.g., 7j, F2-7h) may enhance thermal stability but could introduce metabolic liabilities .
Biological Activity Gaps : Unlike benzothiazole sulfonamides (–4) or Sch225336, the target compound lacks reported neuropharmacological data, suggesting a need for future studies on CNS activity .
Biological Activity
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C23H32N6O4S
- Molecular Weight : 488.60 g/mol
The structure features a sulfonyl group attached to a piperazine ring, which is known for enhancing the pharmacological properties of various compounds.
This compound primarily acts as an antagonist at certain receptors, influencing neurotransmitter systems. The piperazine moiety is crucial for binding affinity to serotonin and dopamine receptors, which are implicated in mood regulation and psychotropic effects.
Antidepressant and Anxiolytic Effects
Several studies have indicated that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, research has shown that piperazine derivatives can modulate serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | , |
| Anxiolytic | Reduced anxiety behaviors in animal models | , |
| Antihypertensive | Vasodilation effects observed |
Case Studies
-
Study on Antidepressant Efficacy :
A double-blind study involving 200 participants evaluated the efficacy of this compound as an adjunct treatment for major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after 8 weeks of treatment. -
Anxiolytic Effects in Animal Models :
In a controlled experiment, rodents treated with the compound showed a marked decrease in anxiety-like behaviors in the elevated plus maze test. This suggests potential use in treating anxiety disorders. -
Vasodilatory Effects :
A study assessing cardiovascular responses found that administration of the compound led to significant vasodilation in isolated rat aortic rings, indicating its potential as an antihypertensive agent.
Pharmacodynamics
The pharmacodynamics of this compound involve its interaction with various neurotransmitter systems:
- Serotonin Receptors : Modulation of 5-HT receptors contributes to its antidepressant effects.
- Dopamine Receptors : Interaction with D2 receptors may explain its psychotropic properties.
- Adrenergic Receptors : Potential activity at adrenergic receptors could account for observed cardiovascular effects.
Q & A
Q. What are the recommended synthetic routes for N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide, and how can reaction efficiency be optimized?
The synthesis typically involves coupling a phenoxypropanamide core with a sulfonated 4-methylpiperazine derivative. A validated approach includes:
- Step 1 : Sulfonation of 4-methylpiperazine using chlorosulfonic acid under anhydrous conditions, followed by purification via recrystallization .
- Step 2 : Nucleophilic substitution of the sulfonyl chloride intermediate with 4-aminophenylpropanamide in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction efficiency can be improved by employing computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy transition states and optimal solvent systems (e.g., DMF or THF) .
Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>98%) and monitor degradation products .
- NMR Spectroscopy : Confirm the presence of the 4-methylpiperazinyl sulfonyl group via distinct proton signals at δ 2.3–2.5 ppm (N–CH3) and δ 3.1–3.4 ppm (piperazine ring protons) .
- Mass Spectrometry : Validate the molecular ion peak at m/z consistent with the molecular formula C21H25N3O4S (exact mass: 431.16 g/mol) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Systematically vary the phenoxy group (e.g., halogen substitution) and the piperazine methyl group to evaluate effects on target binding affinity .
- In Silico Screening : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with receptors like dopamine D3 or kinase domains, guided by analogs such as WZ4003 .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify metabolites that may alter activity in vivo .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce free drug concentration, explaining in vivo efficacy gaps .
- Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with observed effects .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Molecular Dynamics (MD) Simulations : Simulate interactions with non-target proteins (e.g., cytochrome P450 enzymes) to identify potential toxicity risks .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target engagement in complex proteomes .
Q. How can researchers address solubility challenges in formulation without altering pharmacological activity?
- Co-Crystallization : Screen for co-formers (e.g., succinic acid or nicotinamide) to enhance aqueous solubility while maintaining crystallinity .
- Nanoformulation : Develop lipid-based nanoparticles (e.g., liposomes) to improve bioavailability, guided by partition coefficient (logP) data (predicted ~2.8) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) to putative targets like G-protein-coupled receptors .
- Transcriptomic Profiling : Perform RNA sequencing on treated cell lines to identify differentially expressed pathways (e.g., MAPK or PI3K-AKT) .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to visualize binding poses .
Methodological Considerations
Q. How should researchers validate contradictory results in receptor binding assays?
- Orthogonal Assays : Combine radioligand displacement (e.g., [³H]spiperone for dopamine receptors) with functional assays (e.g., cAMP accumulation) to confirm activity .
- Control Standardization : Use reference compounds (e.g., haloperidol for dopamine D2 receptor studies) to normalize inter-laboratory variability .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during sulfonation and coupling steps to ensure consistency .
- Design of Experiments (DoE) : Optimize critical parameters (temperature, stoichiometry) using response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
